REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10])=C.[CH2:11](C1C=CC=CC=1CC)[CH3:12].[CH2:21]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[CH:25][CH:24]=1)[CH3:22]>>[CH:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]=[CH2:30])=[CH:25][CH:24]=1)=[CH2:22].[CH2:11]([CH:10]=[CH:9][C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Name
|
0217492 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 620° to 630° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10])=C.[CH2:11](C1C=CC=CC=1CC)[CH3:12].[CH2:21]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[CH:25][CH:24]=1)[CH3:22]>>[CH:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]=[CH2:30])=[CH:25][CH:24]=1)=[CH2:22].[CH2:11]([CH:10]=[CH:9][C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Name
|
0217492 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 620° to 630° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |